Benzyl N-(3-chloropropyl)carbamate: Physicochemical Properties, Synthesis, and Application
Benzyl N-(3-chloropropyl)carbamate: Physicochemical Properties, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Benzyl N-(3-chloropropyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. It incorporates two key reactive moieties: a benzyloxycarbonyl (Cbz or Z) protected amine and a terminal alkyl chloride. This structure makes it an invaluable intermediate, serving as a versatile building block for introducing a protected 3-aminopropyl chain onto various molecular scaffolds. The Cbz group offers robust protection for the amine under a wide range of conditions, yet it can be cleanly removed via hydrogenolysis, making it a cornerstone of peptide synthesis and complex molecule assembly. The alkyl chloride provides a reactive electrophilic site for nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl N-(3-chloropropyl)carbamate, details a robust workflow for its synthesis and characterization, discusses its applications, and outlines essential safety protocols.
Physicochemical Properties
Quantitative data for Benzyl N-(3-chloropropyl)carbamate is not extensively reported in publicly available literature. Therefore, this section presents its calculated properties alongside the experimentally determined properties of its key synthetic precursor, Benzyl N-(3-hydroxypropyl)carbamate, and the parent compound, Benzyl carbamate, for comparative analysis.
| Property | Benzyl N-(3-chloropropyl)carbamate | Benzyl N-(3-hydroxypropyl)carbamate | Benzyl Carbamate |
| CAS Number | 53602-19-0[1] | 34637-22-4[2] | 621-84-1[3] |
| Molecular Formula | C₁₁H₁₄ClNO₂ | C₁₁H₁₅NO₃[2] | C₈H₉NO₂[3] |
| Molecular Weight | 227.69 g/mol | 209.24 g/mol [2][4] | 151.16 g/mol [5] |
| Appearance | Oil or low-melting solid (Predicted) | White solid[2] | Off-white to light beige powder/flakes[3][5] |
| Melting Point | Data not available | 50-53 °C[2][4] | 86-89 °C[3] |
| Boiling Point | Data not available | 392.5 °C at 760 mmHg[2] | ~273 °C (rough estimate)[3] |
| Density | ~1.18 g/cm³ (Predicted) | 1.152 g/cm³[2] | ~1.20 g/cm³ (rough estimate)[3] |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc (Predicted) | Data not available | Soluble in Methanol[5]; Slightly soluble in Chloroform[3] |
Synthesis and Verification Workflow
The most logical and field-proven approach to synthesizing Benzyl N-(3-chloropropyl)carbamate is through the chlorination of its readily available alcohol precursor, Benzyl N-(3-hydroxypropyl)carbamate. This transformation is a standard procedure in organic synthesis.
Rationale for Experimental Design
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation. Thionyl chloride (SOCl₂) is often the reagent of choice for this purpose due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies product purification. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to avoid side reactions. Conducting the initial addition at a reduced temperature (0 °C) helps to control the exothermicity of the reaction between the alcohol and thionyl chloride.
Detailed Experimental Protocol: Synthesis
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Materials: Benzyl N-(3-hydroxypropyl)carbamate, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
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Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Benzyl N-(3-hydroxypropyl)carbamate (1.0 eq).
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Step 2: Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
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Step 3: Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Step 4: Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Causality Note: Slow addition is critical to manage the exothermic reaction and prevent potential side-product formation.
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Step 5: Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Step 6: Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker of saturated aqueous NaHCO₃ solution at 0 °C. Trustworthiness Note: This step neutralizes excess thionyl chloride and the HCl generated. It is highly exothermic and will release CO₂ gas; therefore, it must be done slowly and with vigorous stirring.
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Step 7: Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.
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Step 8: Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
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Step 9: Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Step 10: Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Benzyl N-(3-chloropropyl)carbamate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Benzyl N-(3-chloropropyl)carbamate.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.
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Nuclear Magnetic Resonance (¹H NMR): This is the primary tool for structural confirmation. The spectrum of the product should show the disappearance of the broad singlet corresponding to the precursor's hydroxyl (-OH) proton. Critically, the triplet corresponding to the methylene group adjacent to the hydroxyl (-CH₂-OH) in the precursor (typically around 3.6 ppm) will shift downfield to approximately 3.5-3.7 ppm upon conversion to the chloride (-CH₂-Cl). The characteristic signals for the Cbz group (singlet around 5.1 ppm for the benzylic CH₂ and multiplets around 7.3 ppm for the phenyl ring) should remain.
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Mass Spectrometry (MS): Mass spectrometry provides definitive evidence of the molecular weight. For Benzyl N-(3-chloropropyl)carbamate (C₁₁H₁₄ClNO₂), the spectrum should show a molecular ion peak [M]⁺ at m/z 227. A crucial diagnostic feature is the presence of an [M+2]⁺ peak at m/z 229 with an intensity that is approximately one-third of the [M]⁺ peak. This isotopic pattern is characteristic of a molecule containing a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum is useful for confirming the persistence of the carbamate functional group. Key stretches to observe include the N-H stretch (around 3300-3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate (around 1690-1710 cm⁻¹).
Characterization Workflow Diagram```dot
Caption: General reaction pathway illustrating the utility of the title compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Benzyl N-(3-chloropropyl)carbamate is not widely available, its handling should be guided by the known hazards of its functional groups and precursors.
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Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles. *[6] Chemical Hazards:
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Alkylating Agent: Alkyl chlorides are reactive electrophiles and should be treated as potential alkylating agents. Avoid inhalation, ingestion, and skin contact.
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Irritation: Based on related carbamates, this compound may cause skin, eye, and respiratory tract irritation. *[6][7] Handling Precautions: Avoid formation of dust and aerosols. Ensure adequate ventilation. A[7]fter handling, wash hands thoroughly. *[6] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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[3]***
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